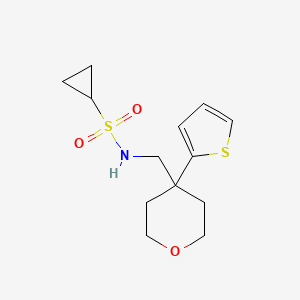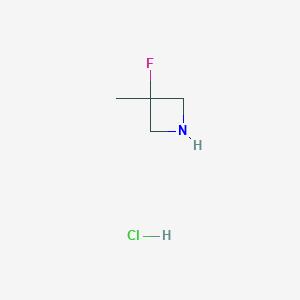
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For example, “N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine” has a molecular weight of 352.3919 . Another compound, “2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide hydrobromide”, has an empirical formula of C15H15N5OS2HBr .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, “N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine” is known to interact with TGF-beta receptor type-1 . Another study reported the synthesis of ligands and corresponding Pd(II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “N-(6-methylpyridin-2-yl)pivalamide” has a molecular weight of 192.26 . Another compound, “2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide hydrobromide”, has an empirical formula of C15H15N5OS2HBr .科学的研究の応用
Insecticidal Activity
Research has shown that analogs of 1,3,4-oxadiazole compounds exhibit significant insecticidal activities. For example, a study synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds displayed promising insecticidal effects, suggesting potential applications in pest control (Qi et al., 2014).
Antimicrobial and Anticancer Agents
Compounds with 1,3,4-oxadiazole cores have been explored for their antimicrobial and anticancer properties. A study focusing on the synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine demonstrated their potential as antimicrobial and anticancer agents, highlighting the diverse therapeutic applications of these compounds (Ahsan & Shastri, 2015).
Molecular Docking Studies for Antimicrobial Property
Another study synthesized 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives and conducted molecular docking studies to assess their antimicrobial properties. The findings suggested these compounds as potential inhibitors of specific enzymes, indicating their utility in developing new antimicrobial drugs (Shyma et al., 2013).
Organic Light Emitting Diodes (OLEDs)
The application of 1,3,4-oxadiazole derivatives in materials science, particularly in the development of efficient OLEDs with low efficiency roll-off, has been investigated. A study utilized iridium emitters with 1,3,4-oxadiazole ancillary ligands to develop green phosphors for OLEDs, showcasing the role of these compounds in improving device performance (Jin et al., 2014).
Fungicidal Activity
Furthermore, the fungicidal activity of 1,3,4-oxadiazoles and their structure-activity relationships (SAR) have been explored, with compounds demonstrating efficacy against specific fungal pathogens, offering insights into the design of new fungicides (Zou et al., 2002).
作用機序
Safety and Hazards
将来の方向性
The future directions of research on similar compounds have been suggested. For instance, some of the complexes of “Ni II, Co II, Zn II, and Cu II” with a promising anti-tuberculosis drug were suggested to be used as effective sensors in biosystems . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity .
特性
IUPAC Name |
(E)-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-6-5-9-14(18-12)16-20-21-17(23-16)19-15(22)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVQDOHEMHULJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)
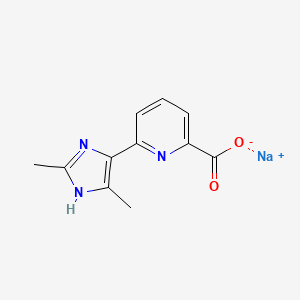
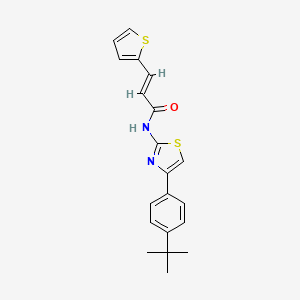

![N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide](/img/structure/B2818188.png)
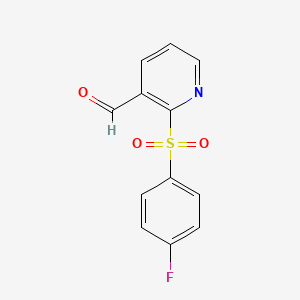
![4-{1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2818192.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)
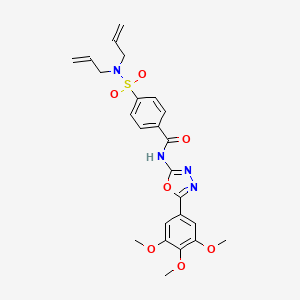

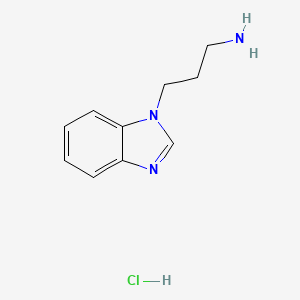
![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
